![molecular formula C9H10ClNO2 B179890 (6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol CAS No. 176383-57-6](/img/structure/B179890.png)
(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol
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Description
Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “(6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol”:
Antimicrobial Activity
This compound has been utilized in the synthesis of derivatives that exhibit promising antibacterial and antifungal activities, potentially comparable to standard drugs .
Catalyst in Synthesis Reactions
It has been applied as a highly efficient and homogeneous catalyst for the synthesis of various derivatives such as 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine by one-pot multi-component reactions in water .
Organocatalytic Applications
The compound serves as a reactant for organocatalytic domino Michael-hemiacetalization reactions and for the enantioselective reduction by certain fungi, leading to the preparation of biologically and pharmacologically active molecules .
Synthesis of Drug Candidates
It has been used in the synthesis of key intermediates for drug candidates, showcasing its importance in pharmaceutical research .
Enantioselective Synthesis
Researchers have reported its use in enantioselective synthesis processes, which are crucial for preparing compounds with high enantiomeric purity, an important factor in drug development .
Medicinal Importance
Derivatives of this compound have been synthesized and tested for their in vitro activity against various mycobacteria, indicating its potential medicinal importance .
properties
IUPAC Name |
(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-6-1-2-9-8(3-6)11-4-7(5-12)13-9/h1-3,7,11-12H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQRSXFICPKVRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(N1)C=C(C=C2)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443389 |
Source
|
Record name | (6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol | |
CAS RN |
176383-57-6 |
Source
|
Record name | (6-Chloro-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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